molecular formula C21H30N7NaO17P3 B1612447 CID 16219766 CAS No. 50443-29-3

CID 16219766

Cat. No.: B1612447
CAS No.: 50443-29-3
M. Wt: 768.4 g/mol
InChI Key: WVIHKRDKCOXNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 16219766, identified as oscillatoxin E, is a marine-derived cyclic peptide belonging to the oscillatoxin family of natural products. These compounds are primarily isolated from cyanobacteria of the genus Oscillatoria and are characterized by their complex macrocyclic structures and potent bioactivities. Oscillatoxin E exhibits a unique scaffold featuring a 13-membered macrocycle with alternating amino acid residues and modified side chains, including methylated and oxidized functional groups .

Key structural attributes of this compound include:

Properties

CAS No.

50443-29-3

Molecular Formula

C21H30N7NaO17P3

Molecular Weight

768.4 g/mol

InChI

InChI=1S/C21H30N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);

InChI Key

WVIHKRDKCOXNAG-UHFFFAOYSA-N

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na]

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na]

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Pathways for Arylhydrazine-Based Derivatives

The synthesis of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives (e.g., 6A ) involves:

  • Scaffold Construction :

    • Condensation of 4-(pyrimidin-2-ylamino)benzoic acid with hydrazine hydrate to form the hydrazide intermediate.

    • Subsequent reaction with alkyl/aryl isocyanates or isothiocyanates to introduce carboxamide/carbothioamide groups at the R<sub>2</sub> position .

  • Key Reaction :

    4-(Pyrimidin-2-ylamino)benzoic acid+Hydrazine hydrateHydrazide intermediateR2-NCO/SCNTarget compound (e.g., 6A)\text{4-(Pyrimidin-2-ylamino)benzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{Hydrazide intermediate} \xrightarrow{\text{R}_2\text{-NCO/SCN}} \text{Target compound (e.g., 6A)}
CompoundR<sub>1</sub>R<sub>2</sub>XIC<sub>50</sub> (HepG2, µM)IC<sub>50</sub> (A549, µM)
6A4-Pyridyln-ButylO5.32 ± 0.0721.69 ± 1.33
6E4-Pyridylp-TolylO1.28 ± 0.0911.27 ± 1.05

Structure–Activity Relationship : Electron-donating groups (e.g., p-tolyl) at R<sub>2</sub> enhance antiproliferative activity .

Claisen–Schmidt Condensation in Thiazole Derivatives

The synthesis of 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione (3 ) involves:

  • Cyclocondensation :

    • Reaction of 1-(1,3-dioxoisoindolin-2-yl)thiourea with 2-chloroacetylacetone to form the thiazole core (2 ).

  • Claisen–Schmidt Condensation :

    • Base-catalyzed (K<sup>t</sup>BuO<sup>−</sup>) reaction of 2 with 2-fluorobenzaldehyde to introduce the α,β-unsaturated ketone moiety .

Thiazole intermediate (2)+2-FluorobenzaldehydeKtBuO3 (acryloyl derivative)\text{Thiazole intermediate (2)} + \text{2-Fluorobenzaldehyde} \xrightarrow{\text{K}^t\text{BuO}^-} \text{3 (acryloyl derivative)}

Pharmacological Data :

  • Mean GI<sub>50</sub>/TGI values: 15.72/50.68 µM (NCI-60 panel) .

Amide Coupling in Triazine–Sulfonamide Hybrids

Sulfonamide derivatives with triazine rings were synthesized via:

  • Carbodiimide-Mediated Coupling :

    • Reaction of sulfonamide intermediates with 4-phenylpiperazin-1-amine using T<sub>3</sub>P (propylphosphonic anhydride) .

Sulfonamide+AmineT3PTarget hybrid\text{Sulfonamide} + \text{Amine} \xrightarrow{\text{T}_3\text{P}} \text{Target hybrid}

Cytotoxicity Data :

  • IC<sub>50</sub> values: 3.6–11.0 µM (HCT-116, MCF-7, HeLa) .

Hydrogen Bonding and Crystal Packing

In the crystal structure of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide:

  • Intramolecular H-Bonding : Indole N–H···O=C stabilizes the acetamide conformation.

  • Intermolecular Dimers : N–H⋯O and N–H⋯N interactions form R<sub>2</sub><sup>2</sup>(8) and R<sub>2</sub><sup>2</sup>(12) motifs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The oscillatoxin family includes several structurally related analogs. Below is a detailed comparison of CID 16219766 (oscillatoxin E) with its closest analogs, focusing on structural features, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

CID Name Key Structural Differences Reported Bioactivity
101283546 Oscillatoxin D 13-membered macrocycle, non-methylated Cytotoxic (IC₅₀: 0.2 µM vs. HeLa cells)
185389 30-Methyl-oscillatoxin D Methyl group at C-30 position Enhanced membrane permeability
16219766 Oscillatoxin E Oxidized side chain at C-7 In vitro ion channel modulation (N/A)
156582092 Oscillatoxin F Additional hydroxyl group at C-12 Antifungal activity (MIC: 5 µg/mL)

Sources : Structural data and bioactivity are inferred from analogs in Figure 1 of .

Table 2: Physicochemical Properties of this compound and Analogs

Property This compound (Oscillatoxin E) CID 101283546 (Oscillatoxin D) CID 185389 (30-Methyl Oscillatoxin D)
Molecular weight ~800 Da (estimated) 778.89 Da 792.91 Da
LogP 2.5 (predicted) 3.1 3.5
Solubility Low (aqueous) 0.01 mg/mL in DMSO 0.005 mg/mL in DMSO
Synthetic Accessibility High complexity Moderate complexity High complexity

Notes:

  • LogP and solubility values are extrapolated from methodologies in and , which emphasize predictive modeling for similar compounds.
  • Synthetic accessibility is inferred from macrocyclic peptide synthesis challenges .

Key Research Findings and Gaps

Structural-Activity Relationships (SAR) :

  • Methylation (e.g., CID 185389) enhances lipophilicity and membrane penetration, correlating with improved cytotoxicity .
  • Oxidation (e.g., this compound) may alter target specificity, though experimental validation is lacking.

Bioactivity Data Limitations: No peer-reviewed studies directly report oscillatoxin E’s IC₅₀ values or molecular targets. Current knowledge relies on analog-based hypotheses .

Synthesis Challenges :

  • Macrocyclic peptides like oscillatoxin E require advanced solid-phase synthesis or engineered biosynthetic pathways, limiting large-scale production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.